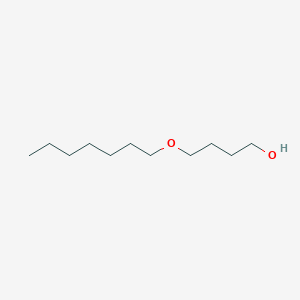
4-(n-Heptyloxy)butan-1-ol
説明
“4-(n-Heptyloxy)butan-1-ol” is a chemical compound with the molecular formula C11H24O2 . It has an average mass of 188.307 Da and a monoisotopic mass of 188.177628 Da .
Molecular Structure Analysis
The molecular structure of “4-(n-Heptyloxy)butan-1-ol” consists of 11 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “4-(n-Heptyloxy)butan-1-ol” are not available, it’s known to be a component of the volatile pheromone produced by males of the Asian longhorned beetle .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(n-Heptyloxy)butan-1-ol” include a predicted boiling point of 269.7±8.0 °C, a density of 0.88, and a flash point of 70℃ .科学的研究の応用
Pheromone Research in Pest Control
4-(n-Heptyloxy)butan-1-ol has been identified as a significant component in the pheromone system of certain beetle species, specifically in the Asian wood-boring beetle Anoplophora chinensis and the white-spotted longicorn beetle, Anoplophora malasiaca. This compound has been detected in male volatile extracts and has shown to attract both male and female beetles in field bioassays, suggesting its potential as an important attractant in pest management strategies (Hansen et al., 2015); (Yasui et al., 2019).
Chemical Analysis and Synthesis
The compound has been utilized in various studies related to chemical analysis and synthesis. For example, it has been used in exploring the peroxyl-radical-scavenging activity of certain alcohols and their analogues, indicating its relevance in antioxidant research (Stobiecka et al., 2016). Additionally, it plays a role in the study of solvent interactions, particularly in examining the mixing schemes of aqueous solutions at different temperatures (Tamura et al., 2000).
Industrial Applications
In an industrial context, 4-(n-Heptyloxy)butan-1-ol has been involved in research for improving processes like pervaporation for selective removal of certain compounds from water, demonstrating its significance in separation technologies (Izák et al., 2008). Furthermore, it has been a subject in the synthesis of novel compounds under solvent-free conditions, contributing to environmentally sustainable production methods (Urbala, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-heptoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKFIKRYMMKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(n-Heptyloxy)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B3336517.png)
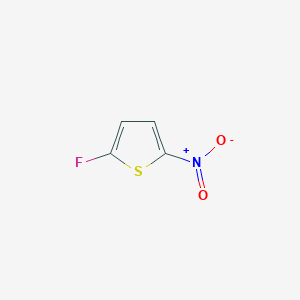
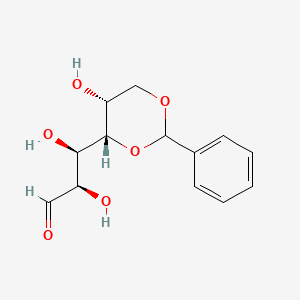
![[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B3336552.png)


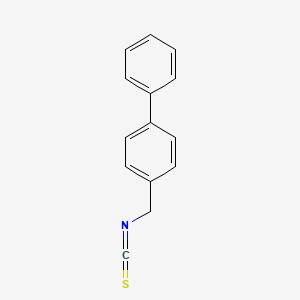
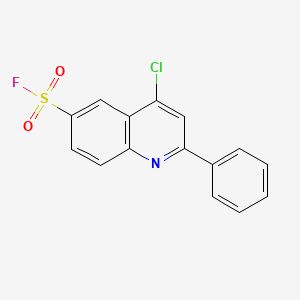


![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)
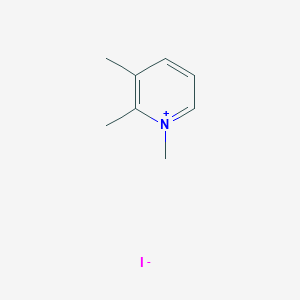
![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)
